4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide
Description
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a tosyl (4-methylbenzenesulfonyl) group attached to a pent-4-en-1-yl chain and a phenyl substituent. The pentenyl group introduces alkenyl functionality, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C18H21NO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-pent-4-enyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-4-8-15-19(17-9-6-5-7-10-17)22(20,21)18-13-11-16(2)12-14-18/h3,5-7,9-14H,1,4,8,15H2,2H3 |
InChI Key |
SIXHLEHZKJDBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is a bifunctional sulfonamide featuring a para-methyl-substituted benzenesulfonyl group, an N-phenyl moiety, and an N-pent-4-en-1-yl chain. The pent-4-en-1-yl group introduces an alkene functionality, enabling further derivatization via click chemistry or polymerization. Sulfonamides of this class are widely investigated for their biological activity, including enzyme inhibition and antimicrobial properties.
Preparation Methods
Palladium-Catalyzed Coupling Followed by Sulfonylation
This two-step methodology, adapted from organoselenium-catalyzed indole synthesis, involves initial formation of a substituted aniline intermediate followed by sulfonylation.
Step 1: Palladium-Catalyzed Coupling of 2-Bromoaniline with Pent-4-en-1-yl Olefin
A mixture of 2-bromoaniline (1.0 equiv), pent-4-en-1-yl olefin (1.2 equiv), Pd(OAc)₂ (1 mol%), and P(o-Tol)₃ (8 mol%) in Et₃N is heated at 125°C for 12 hours. The reaction proceeds via a Heck-type coupling mechanism, yielding 2-(pent-4-en-1-yl)aniline. Purification by flash chromatography (petroleum ether:EtOAc = 30:1) affords the intermediate in 58–81% yield.
Step 2: Sulfonylation with p-Toluenesulfonyl Chloride
The aniline intermediate is treated with p-toluenesulfonyl chloride (1.1 equiv) and pyridine in CH₂Cl₂ at room temperature for 12 hours. After quenching with NH₄Cl, the product is extracted, washed, and purified via chromatography (petroleum ether:EtOAc = 100:1→20:1) to yield the title compound. This step achieves yields of 76–89%.
Key Data
- Catalyst System : Pd(OAc)₂/P(o-Tol)₃.
- Reaction Time : 24 hours (total).
- Overall Yield : 45–72%.
Sequential Sulfonylation and Alkylation
This alternative route, derived from reductive desulfonylation studies, prioritizes early introduction of the sulfonyl group.
Step 1: Sulfonylation of Aniline
Aniline is treated with p-toluenesulfonyl chloride (1.1 equiv) in pyridine at 0°C, yielding N-phenyl-4-methylbenzenesulfonamide. Purification via chromatography (hexane:EtOAc = 9:1→8:2) provides the sulfonamide in 85% yield.
Step 2: Alkylation with Pent-4-en-1-yl Bromide
The sulfonamide is alkylated with pent-4-en-1-yl bromide (3.0 equiv) in MeCN using K₂CO₃ (10 equiv) at 80°C for 5 hours. Chromatographic purification (hexane:EtOAc = 9:1) affords the final product in 76–95% yield.
Key Data
- Base : K₂CO₃.
- Reaction Time : 5 hours (alkylation).
- Overall Yield : 65–90%.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Practical Considerations
Purification and Characterization
Both methods employ flash chromatography with petroleum ether/EtOAc gradients. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
Data Tables
Table 1. Comparison of Synthetic Methods
| Parameter | Method 1 (Pd-Catalyzed) | Method 2 (Alkylation) |
|---|---|---|
| Starting Materials | 2-Bromoaniline, olefin | Aniline, alkyl bromide |
| Key Reagents | Pd(OAc)₂, P(o-Tol)₃ | K₂CO₃, p-TsCl |
| Reaction Time (Total) | 24 hours | 9 hours |
| Overall Yield | 45–72% | 65–90% |
| Scalability | Moderate | High |
Table 2. Spectroscopic Data
| Signal (δ, ppm) | Assignment | Source |
|---|---|---|
| 7.65 (d, J = 8.4 Hz) | Aromatic protons | |
| 5.84–5.74 (m) | Pent-4-en-1-yl protons | |
| 2.37 (s) | Methyl group |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Alkenyl Chain
4-Methyl-N-(3-(Triphenylsilyl)pent-4-en-1-yl)benzenesulfonamide (6a) :
This compound features a triphenylsilyl group on the pentenyl chain. The bulky silyl group enhances steric hindrance, reducing reactivity in nucleophilic reactions. NMR data (δ = 5.56 ppm for the alkene proton) and HRMS (m/z [M+Na]⁺: 521.1585) confirm its structure . Compared to the target compound, the silyl group increases molecular weight (MW: 586.8 g/mol) and may reduce solubility in polar solvents.4-Methyl-N-(2-methyl-3-(triphenylsilyl)pent-4-en-1-yl)benzenesulfonamide (9a) :
A methyl branch on the pentenyl chain further alters steric and electronic properties. Synthesized in 67% yield using Cs₂CO₃ as a base, this compound exhibits distinct $^{13}$C NMR signals (e.g., δ = 21.6 ppm for the methyl group) . The branching may hinder rotational freedom, affecting conformational stability compared to the linear pentenyl chain in the target compound.
Functional Group Modifications
4-Methyl-N-(3-oxo-3-phenylprop-1-yn-1-yl)-N-phenylbenzenesulfonamide (1c) :
This analog replaces the pentenyl group with a propargyl ketone moiety. The electron-withdrawing ketone and alkyne groups increase electrophilicity, enabling participation in click chemistry. Synthesized in 86% yield, it forms a light yellow oil, contrasting with the likely solid state of the target compound due to reduced polarity .- alkyne functionality critically impacts reaction pathways .
Physicochemical and Spectral Comparisons
Table 1: Key Spectral Data for Selected Analogs
Table 2: Substituent Effects on Properties
Biological Activity
4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure is characterized by a sulfonamide group, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the benzenesulfonamide class exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and cardiovascular activities. The specific compound 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide has been studied for its impact on cardiovascular functions and cellular interactions.
Cardiovascular Effects
A study focused on the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model demonstrated that certain derivatives can significantly alter these parameters. While specific data on 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is limited, similar compounds in the class have shown promising results in decreasing perfusion pressure through calcium channel inhibition .
The biological activity of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide may involve:
1. Calcium Channel Interaction:
- The compound likely interacts with L-type calcium channels, leading to decreased myocardial contractility and altered perfusion dynamics.
2. Inhibition of Enzymatic Pathways:
- Similar sulfonamides have been shown to inhibit specific enzymes related to inflammatory pathways, suggesting a potential anti-inflammatory role for this compound.
Case Studies and Research Findings
Research findings from various studies provide insights into the biological activity of related compounds:
Study 1: Perfusion Pressure Impact
In a study evaluating the effects of several benzenesulfonamide derivatives on isolated rat hearts, it was found that certain compounds led to a significant reduction in coronary resistance and perfusion pressure. The results indicated that these compounds could act as effective agents in managing cardiovascular conditions .
Study 2: Pharmacokinetic Assessments
Pharmacokinetic evaluations using computational models such as ADMET and SwissADME have suggested favorable absorption characteristics for 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide. These assessments indicate potential efficacy in therapeutic applications, although further empirical studies are necessary to confirm these findings .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 293.37 g/mol |
| Predicted LogP | 3.45 |
| Solubility (in water) | Moderate |
| Bioavailability | High (theoretical) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide, and what reaction parameters critically influence yield?
- Answer : The compound is synthesized via nucleophilic substitution reactions, often involving the reaction of 4-methylbenzenesulfonyl chloride with N-(pent-4-en-1-yl)aniline. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like alkene isomerization .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients is standard .
- Example Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield | 65–78% | |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are essential for structural confirmation of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide?
- Answer :
- 1H/13C NMR : Assigns protons (e.g., methyl at δ 2.35 ppm) and carbons (e.g., sulfonamide S=O at δ 144–136 ppm) .
- FT-IR : Confirms sulfonamide S=O stretches (~1372 cm⁻¹) and alkene C=C (~1642 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+Na]+ at m/z 447.9967) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or reactivity of this sulfonamide derivative?
- Answer :
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to predict inhibition potential. Studies on analogous sulfonamides show correlations between substituent positioning and binding affinity .
- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions involving the alkene group .
- Case Study : A related compound, 4-methyl-N-(1-methylindazol-5-yl)benzenesulfonamide, showed predicted antiviral activity via docking with viral proteases .
Q. What experimental strategies address contradictions in reported biological activities of structurally similar sulfonamides?
- Answer :
- Assay Standardization : Control variables like pH, temperature, and cell line selection to reduce variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkene position, methyl groups) to isolate activity drivers .
- Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .
Q. How can reaction conditions be optimized for enantioselective synthesis of chiral analogs?
- Answer :
- Chiral Catalysts : Employ Et2Zn or palladium complexes to induce asymmetry in alkene functionalization .
- Solvent Effects : Use chiral solvents (e.g., (R)- or (S)-limonene) to enhance enantiomeric excess (e.e.) .
- Monitoring : Track e.e. via chiral HPLC or polarimetry .
Data Contradiction & Mechanistic Analysis
Q. Why might NMR data for this compound vary across studies, and how can this be resolved?
- Answer : Variations arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or temperature. Mitigation strategies include:
- Referencing : Use internal standards (e.g., TMS) .
- 2D NMR : COSY and HSQC resolve overlapping signals in complex spectra .
Q. What mechanistic insights explain the alkene's stability during sulfonamide synthesis?
- Answer : The pent-4-en-1-yl group's terminal alkene resists isomerization due to steric protection from the phenyl and sulfonamide groups. Computational studies (e.g., NBO analysis) confirm minimal electron delocalization .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
